

Application Notes and Protocols: Aluminum Hydroxide as a Flame Retardant in Polymers

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Compound of Interest

Compound Name: Aluminum Hydroxide

Cat. No.: B7797984

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Introduction

Aluminum Hydroxide, also known as Alumina Trihydrate (ATH), is one of the most widely used halogen-free flame retardants in the polymer industry.[1][2] Its efficacy, low cost, and environmental friendliness make it a preferred choice for imparting fire resistance to a variety of polymeric materials.[1][3] ATH functions as a flame retardant, smoke suppressant, and filler, without producing toxic or corrosive gases during pyrolysis.[1] This document provides detailed application notes, quantitative performance data, and experimental protocols for researchers and scientists working with ATH in polymer formulations.

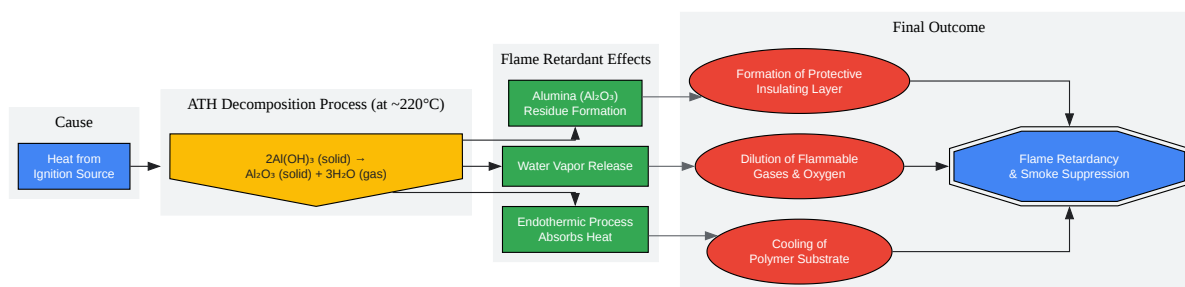
Mechanism of Flame Retardancy

The flame retardant action of **Aluminum Hydroxide** is primarily based on a multi-step physical and chemical process that occurs upon heating. When a polymer composite containing ATH is exposed to high temperatures, ATH undergoes an endothermic decomposition, significantly inhibiting the combustion cycle of the polymer.[2][4]

The key mechanisms are:

- **Endothermic Decomposition:** Around 220°C, ATH begins to decompose, absorbing a significant amount of heat (approximately 1.97 kJ/g) from the polymer substrate. This cooling effect slows the polymer's degradation and reduces the generation of flammable volatiles.[5] The decomposition reaction is: $2\text{Al}(\text{OH})_3 \rightarrow \text{Al}_2\text{O}_3 + 3\text{H}_2\text{O}$. [4]

- **Dilution Effect:** The decomposition releases a substantial amount of water vapor (up to 35% by weight). This water vapor dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, further suppressing combustion.[2][3]
- **Protective Layer Formation:** A thermally stable, insulating layer of aluminum oxide (Al_2O_3) is formed on the polymer's surface.[1] This char-like barrier protects the underlying material from heat and oxygen, preventing further flame propagation and smoke generation.[1][4]



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Caption: Flame retardant mechanism of **Aluminum Hydroxide (ATH)**.

Quantitative Performance Data

The effectiveness of ATH is highly dependent on the polymer matrix, particle size, surface treatment, and loading level. High loadings, often between 40-60% by weight, are typically required to achieve significant flame retardancy, which can impact the mechanical properties of the composite.[6]

Table 1: Flammability Data of ATH in Various Polymer Systems

Polymer Matrix	ATH Loading (wt%)	Test Standard	Result/Rating	Limiting Oxygen Index (LOI) (%)	Reference
Polypropylene (PP)	0	-	-	18.0	[7]
PP / Sisal Fiber (30%)	3	UL-94	V-2	24.0	[7]
Rigid Polyurethane Foam (RPUF)	0	-	-	~18.7 (Calculated)	[8]
Rigid Polyurethane Foam (RPUF)	50	-	-	23.0	[8]
Asphalt Binder	0	-	-	20.1	[9][10]
Asphalt Binder	25	-	-	24.5	[9][10]
Asphalt Binder + 20% ATH / 5% APP*	25 (Total)	-	-	27.2	[9][10]

*APP: Ammonium Polyphosphate, demonstrating a synergistic effect.

Table 2: Cone Calorimeter Data for ATH in Asphalt Binder (Heat Flux: 50 kW/m²)

Formulation	Time to Ignition (TTI) (s)	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)	Reference
Neat Asphalt Binder	33	1184.5	118.8	[9] [10]
Asphalt + 25% ATH	43	647.9	84.7	[9] [10]
Asphalt + 20% ATH + 5% LDHs**	50	505.3	75.3	[9] [10]

**LDHs: Layered Double Hydroxides, demonstrating a synergistic effect.

Experimental Protocols

Protocol for Composite Preparation (Melt Compounding)

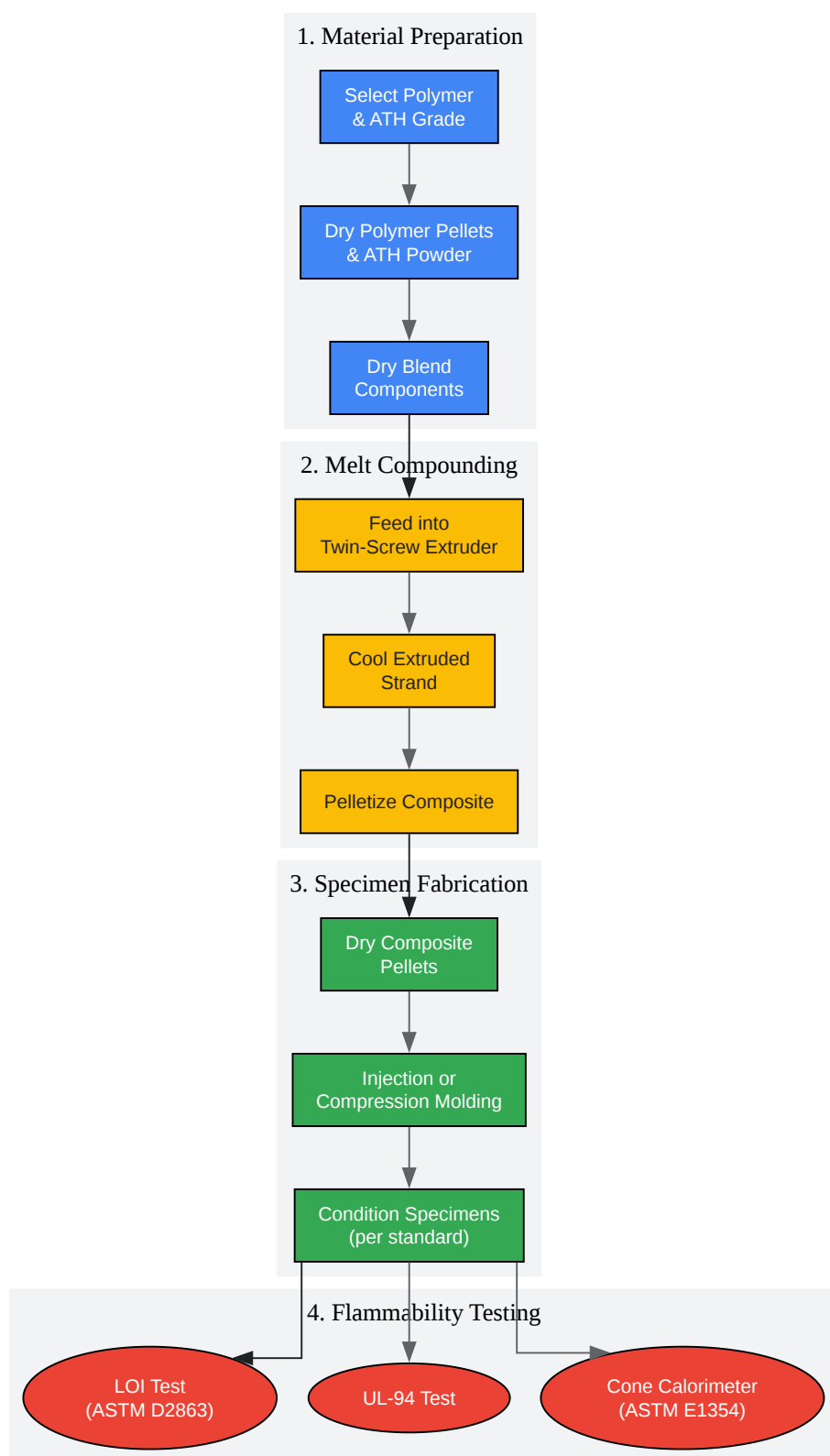
This protocol describes a general method for incorporating ATH into a thermoplastic polymer using a twin-screw extruder.

Materials & Equipment:

- Thermoplastic Polymer (e.g., Polypropylene, Polyethylene)
- **Aluminum Hydroxide** (ATH), dried at 80°C for 12 hours
- Twin-screw extruder
- Pelletizer
- Injection molding machine or compression molder

Procedure:

- **Pre-mixing:** Physically dry-blend the polymer pellets and ATH powder in the desired weight ratio (e.g., 60% polymer, 40% ATH).
- **Extrusion:** Set the temperature profile of the twin-screw extruder according to the polymer's processing recommendations.
- **Feeding:** Feed the pre-mixed blend into the extruder hopper at a constant rate. The screws will melt, mix, and homogenize the components.
- **Extrudate Cooling:** The molten polymer strand exiting the extruder die is passed through a water bath to cool and solidify.
- **Pelletizing:** A pelletizer cuts the cooled strand into uniform pellets of the polymer-ATH composite.
- **Drying:** Dry the composite pellets thoroughly in an oven to remove any moisture before subsequent processing.
- **Specimen Fabrication:** Use an injection molding machine or compression molder to fabricate test specimens (bars, plaques) from the dried composite pellets according to the dimensions specified by the relevant testing standards (e.g., ASTM D2863, UL-94).



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